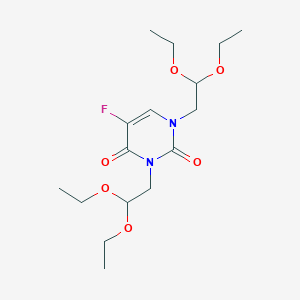
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of fluorine and diethoxyethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidine derivatives and diethoxyethyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of diethoxyethyl groups via nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom may enhance its binding affinity to enzymes or receptors, while the diethoxyethyl groups may influence its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Bis(2-hydroxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A structurally similar compound with hydroxyl groups instead of diethoxyethyl groups.
Uniqueness
1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of diethoxyethyl groups, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. These properties could include altered solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
106306-70-1 |
|---|---|
Molecular Formula |
C16H27FN2O6 |
Molecular Weight |
362.39 g/mol |
IUPAC Name |
1,3-bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27FN2O6/c1-5-22-13(23-6-2)10-18-9-12(17)15(20)19(16(18)21)11-14(24-7-3)25-8-4/h9,13-14H,5-8,10-11H2,1-4H3 |
InChI Key |
SIHYVAXFMQFOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=C(C(=O)N(C1=O)CC(OCC)OCC)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















